molecular formula C7H9NO3 B1278312 2-Amino-3-(furan-2-yl)propanoic acid CAS No. 4066-39-1

2-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B1278312
CAS No.: 4066-39-1
M. Wt: 155.15 g/mol
InChI Key: RXZQHZDTHUUJQJ-UHFFFAOYSA-N
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Description

2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine, is an amino acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol This compound features a furan ring attached to the alpha carbon of alanine, making it a unique structure among amino acids

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 2-amino-3-(tetrahydrofuran-2-yl)propanoic acid.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid.

    Substitution: N-substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Amino-3-(furan-2-yl)propanoic acid is not fully understood. it is believed to influence pathways related to hormone secretion, energy metabolism, and nervous system function. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-3-(furan-2-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its furan ring, which imparts distinct chemical properties and reactivity compared to other heteroaryl alanine derivatives.

Properties

IUPAC Name

2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(furan-2-yl)propanoic acid
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Reactant of Route 6
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